2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid
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Overview
Description
2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a tert-butoxycarbonyl-protected piperidine ring, and an aminoacetic acid moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of Piperidine: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Formation of Benzyloxycarbonyl Group: The protected piperidine is then reacted with benzyl chloroformate to introduce the benzyloxycarbonyl group.
Coupling with Aminoacetic Acid: The intermediate is then coupled with aminoacetic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove protective groups or to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for peptide synthesis.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups serve as protective groups, allowing the compound to be selectively deprotected under specific conditions. This selective deprotection enables the compound to participate in targeted reactions, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: This compound is similar in structure but includes a pyrazole ring instead of a benzyloxycarbonyl group.
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: This compound features a phenyl group in place of the benzyloxycarbonyl group.
Uniqueness
The uniqueness of 2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid lies in its combination of protective groups and its ability to undergo selective deprotection. This makes it particularly useful in complex synthetic pathways where precise control over reaction conditions is required.
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-phenylmethoxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-20(2,3)28-18(25)21-11-9-16(10-12-21)22(13-17(23)24)19(26)27-14-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMWRWNIJJHVBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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